molecular formula C10H12F3N3O4S B11486462 methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate

methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate

Katalognummer: B11486462
Molekulargewicht: 327.28 g/mol
InChI-Schlüssel: IVXVNDKZBKDPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with thiazole derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound may inhibit or activate specific biochemical pathways, depending on its target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiazole derivatives and trifluoromethyl-containing molecules. For example:

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate stands out due to its combination of both functional groups, providing unique properties and applications.

Eigenschaften

Molekularformel

C10H12F3N3O4S

Molekulargewicht

327.28 g/mol

IUPAC-Name

methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C10H12F3N3O4S/c1-3-20-8(18)16-9(6(17)19-2,10(11,12)13)15-7-14-4-5-21-7/h4-5H,3H2,1-2H3,(H,14,15)(H,16,18)

InChI-Schlüssel

IVXVNDKZBKDPOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.